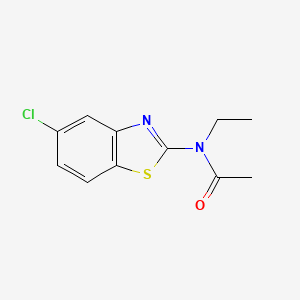![molecular formula C15H17N3O4S B7629481 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, also known as MRS1477, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
作用機序
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide acts as a selective antagonist of P2X7 and P2Y6 receptors, which are ATP-gated ion channels that play a role in various physiological processes. By blocking the activity of these receptors, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can modulate the release of neurotransmitters, cytokines, and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific receptor targeted. In cancer, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In neurological disorders, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against brain damage.
実験室実験の利点と制限
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for P2X7 and P2Y6 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide also has some limitations, including its limited solubility in aqueous solutions, its short half-life in vivo, and its potential off-target effects.
将来の方向性
There are several future directions for the study of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as autoimmune disorders, cardiovascular diseases, and infectious diseases. Another direction is to develop more potent and selective analogs of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, the development of new drug delivery systems could help to overcome the limitations of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, such as its limited solubility and short half-life in vivo.
合成法
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available materials. The first step involves the synthesis of 2-(4-sulfamoylphenyl)ethylamine, which is then reacted with 2-bromo-4-methoxypyridine to obtain the intermediate product. The final step involves the coupling of the intermediate product with 4-cyanobenzoyl chloride to obtain 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide.
科学的研究の応用
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of P2Y6 receptors. In inflammation, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of P2X7 receptors. In neurological disorders, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by blocking the activity of P2X7 receptors.
特性
IUPAC Name |
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-22-14-10-12(7-9-17-14)15(19)18-8-6-11-2-4-13(5-3-11)23(16,20)21/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHQLHTZJITDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)

![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)



![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)